molecular formula C12H18Cl2N2O B3010150 (2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride CAS No. 2241140-72-5

(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride

Cat. No.: B3010150
CAS No.: 2241140-72-5
M. Wt: 277.19
InChI Key: DUVXPRTUGREYRR-QBKBNCOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine dihydrochloride is a stereospecific oxolane (tetrahydrofuran) derivative with a substituted pyridine moiety. Its structure features a cyclopropyl group attached to the pyridine ring at the 5-position and a chiral oxolan-3-amine backbone. The dihydrochloride salt form enhances its solubility and stability for pharmaceutical and chemical research applications.

Properties

IUPAC Name

(2S,3R)-2-(5-cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c13-11-3-4-15-12(11)10-5-9(6-14-7-10)8-1-2-8;;/h5-8,11-12H,1-4,13H2;2*1H/t11-,12+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVXPRTUGREYRR-QBKBNCOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CN=C2)C3C(CCO3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CN=CC(=C2)C3CC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that similar compounds can interact withcytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of many pharmaceuticals and endogenous compounds.

Biochemical Pathways

The oxidation of similar compounds by cytochrome p450 enzymes can lead to the production of various metabolites. These metabolites can potentially affect multiple biochemical pathways within the cell.

Pharmacokinetics

The involvement of cytochrome p450 enzymes suggests that the compound is likely metabolized in the liver. The impact of these properties on the bioavailability of EN300-307525 is currently unknown.

Biological Activity

The compound (2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine; dihydrochloride is a member of the oxolane family, characterized by its unique structural features that confer specific biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : (2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine; dihydrochloride
  • Molecular Formula : C12H15Cl2N
  • Molecular Weight : 242.16 g/mol
PropertyValue
Molecular Weight242.16 g/mol
SolubilityHigh in water
pKa9.77
LogP-2.9
Polar Surface Area406.24 Ų

The biological activity of (2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine is largely attributed to its interaction with specific biological targets:

  • GABA Receptors : Preliminary studies suggest that this compound may act as a positive allosteric modulator at GABA_A receptors, which are crucial for neurotransmission in the central nervous system.
  • Cell Proliferation Inhibition : Similar compounds have demonstrated antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology.

Antiproliferative Activity

Research indicates that (2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine exhibits significant antiproliferative effects against several human cancer cell lines.

Case Studies

  • Study on Breast Cancer Cells : In vitro studies showed that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Animal models have indicated potential neuroprotective effects through modulation of GABAergic signaling pathways, which could be beneficial in conditions like epilepsy or anxiety disorders.

Toxicology and Safety Profile

The safety profile of (2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine has been evaluated through various toxicological assessments:

Toxicity ParameterResult
Ames TestNon-carcinogenic
hERG InhibitionWeak inhibitor
Acute Toxicity (LD50)Not applicable

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent on Pyridine/Heterocycle Molecular Weight (g/mol) Stereochemistry Primary Applications CAS Number
(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine dihydrochloride (Target) 5-Cyclopropylpyridin-3-yl ~300.17 (calculated) (2S,3R) Research intermediate, drug development Not explicitly listed
(2R,3S)-2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride 5-Bromopyridin-3-yl ~363.6 (calculated) (2R,3S) Discontinued; likely used in halogenated intermediate synthesis 1955475-05-4
rac-(2S,3R)-2-(6-Methoxypyridin-3-yl)oxolan-3-amine dihydrochloride 6-Methoxypyridin-3-yl 275.16 Racemic (2S,3R) Pharmaceutical intermediates 2059908-85-7
rac-(2R,3R)-2-[1-(Cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine dihydrochloride 1-(Cyclopropylmethyl)-1H-pyrazol-5-yl 243.73 (free base) Racemic (2R,3R) Preclinical research 1969288-67-2

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

  • Cyclopropyl Group (Target Compound): The cyclopropyl substituent enhances metabolic stability and lipophilicity compared to bulkier groups (e.g., bromo or methoxy). This property is critical for improving pharmacokinetic profiles in drug candidates .
  • Bromo Substituent (CAS 1955475-05-4): Bromine introduces steric hindrance and electrophilic reactivity, making the compound suitable for cross-coupling reactions in synthetic chemistry. However, brominated derivatives are often discontinued due to toxicity concerns .
  • This derivative is prioritized for water-soluble intermediate synthesis .

Stereochemical Influence

The (2S,3R) configuration of the target compound contrasts with racemic mixtures (e.g., rac-(2R,3R) in CAS 1969288-67-2). Enantiomeric purity is crucial for binding affinity in chiral drug targets, as seen in antiviral or enzyme-inhibiting agents .

Research Findings and Limitations

  • Synthetic Challenges: Racemic mixtures (e.g., rac-(2S,3R) in CAS 2059908-85-7) require chiral resolution for enantiopure drug synthesis, increasing production costs .
  • Discontinuation Trends: Brominated analogues (e.g., CAS 1955475-05-4) are often phased out due to regulatory hurdles, shifting focus to safer substituents like cyclopropyl or methoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.